1-(2-Bromopyridin-3-YL)cyclopropanamine
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H9BrN2 |
|---|---|
Molecular Weight |
213.07 g/mol |
IUPAC Name |
1-(2-bromopyridin-3-yl)cyclopropan-1-amine |
InChI |
InChI=1S/C8H9BrN2/c9-7-6(2-1-5-11-7)8(10)3-4-8/h1-2,5H,3-4,10H2 |
InChI Key |
ARPCKXKAOQDNLA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=C(N=CC=C2)Br)N |
Origin of Product |
United States |
Advanced Synthetic Strategies and Methodologies for 1 2 Bromopyridin 3 Yl Cyclopropanamine
Retrosynthetic Analysis and Key Disconnection Approaches
Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. advancechemjournal.com It involves breaking down the target molecule into simpler, commercially available starting materials through a series of "disconnections" of chemical bonds. For 1-(2-bromopyridin-3-yl)cyclopropanamine, the analysis reveals two primary strategic disconnections.
Primary Disconnections for this compound:
Approach A: C-C Bond Disconnection: The most logical disconnection is the bond between the pyridine (B92270) ring and the cyclopropane (B1198618) ring. This simplifies the target into two key synthons: a 2-bromo-3-lithiated pyridine (or equivalent organometallic species) and a 1-aminocyclopropanation agent. However, a more practical approach involves a precursor, 1-(2-bromopyridin-3-yl)cyclopropanecarboxylic acid, which can be converted to the target amine via a Curtius, Hofmann, or Schmidt rearrangement. acs.org This precursor itself can be disconnected at the pyridine-cyclopropane bond.
Approach B: C-N Bond Disconnection: An alternative disconnection targets the C-N bond of the cyclopropylamine (B47189). This leads to a 1-(2-bromopyridin-3-yl)cyclopropyl halide or sulfonate and an ammonia (B1221849) equivalent. This approach is generally less favored due to the potential for competing elimination reactions on the strained cyclopropane ring.
A common retrosynthetic pathway is illustrated below, focusing on the formation of a carboxylic acid intermediate, which is a versatile precursor to the final amine product. vulcanchem.com
Figure 1: Retrosynthetic Pathway for this compound
This analysis highlights the critical need for robust methods to prepare the key intermediates: a regioselectively brominated pyridine precursor and a functionalized cyclopropane subunit.
Synthetic Routes to Pyridine Precursors
The synthesis of the 2-bromopyridine (B144113) core requires careful control of regioselectivity, as the electronic nature of the pyridine ring and its substituents dictates the position of electrophilic substitution.
Achieving regioselective bromination at the C-2 position adjacent to a C-3 substituent can be challenging. Direct bromination of 3-aminopyridine, a common starting material, often yields a mixture of products, including 3-amino-2-bromo- and 3-amino-2,6-dibromo-pyridine. rsc.org More controlled methods are therefore necessary.
One effective strategy is the Sandmeyer-type reaction starting from 2-aminopyridine (B139424). Diazotization of 2-aminopyridine in the presence of hydrobromic acid and bromine, followed by treatment with sodium nitrite, can yield 2-bromopyridine in high yields (86-92%). orgsyn.org To introduce the desired C-3 functionality, one might start with a pre-functionalized pyridine.
A patented method describes the synthesis of 2-amino-3-bromopyridine (B76627) from 2-aminopyridine by carefully controlling the addition of bromine at low temperatures. patsnap.comgoogle.com This process involves dissolving 2-aminopyridine in an organic solvent, cooling to below 0°C, and adding bromine in stages to control the reaction and minimize by-product formation. patsnap.comgoogle.com
| Starting Material | Reagent(s) | Product | Yield | Reference(s) |
| 2-Aminopyridine | 1. HBr, Br₂; 2. NaNO₂ | 2-Bromopyridine | 86-92% | orgsyn.org |
| 2-Aminopyridine | NBS, Acetone | 2-Amino-5-bromopyridine | 95.0% | ijssst.info |
| 3-Aminopyridine | 2,4,4,6-Tetrabromocyclohexa-2,5-dienone | 3-Amino-2-bromopyridine & 3-Amino-2,6-dibromopyridine | Mixture | rsc.org |
| 2-Aminopyridine | Liquid Br₂, Acetic Acid | 2-Amino-3-bromopyridine | - | patsnap.comgoogle.com |
This table presents a selection of reported bromination methods for pyridine systems.
The pyridine ring can be functionalized prior to or after bromination to install a group that will facilitate the construction of the cyclopropane ring. A common precursor is 3-aminopyridine, which can be synthesized from nicotinamide (B372718) via the Hofmann rearrangement. orgsyn.org This amino group can then direct bromination or be converted into another functional group, such as a cyano or vinyl group, which is required for the subsequent cyclopropanation step.
For instance, a 3-vinylpyridine (B15099) derivative is an excellent substrate for cyclopropanation reactions. Alternatively, a 3-halopyridine can undergo cross-coupling reactions to introduce the necessary carbon framework before cyclopropane ring formation. Palladium-catalyzed reactions, such as Suzuki or Heck couplings, are powerful tools for this purpose. sigmaaldrich.com
Synthesis of Cyclopropanamine Subunits
The cyclopropylamine moiety is a valuable pharmacophore, and its synthesis, particularly in a stereoselective manner, is an active area of research. acs.orgnih.gov
There are several established methods for constructing a cyclopropane ring. The choice of method often depends on the functionality present on the pyridine precursor.
Simmons-Smith Reaction: This classic method uses a carbenoid, typically iodomethylzinc iodide (Zn-Cu couple and diiodomethane), to cyclopropanate an alkene. vulcanchem.comwikipedia.org A 3-vinyl-2-bromopyridine would be a suitable substrate for this reaction.
Diazo Compound Chemistry: Transition-metal catalysts (e.g., Rh(II), Cu(I), Ru(II)) can decompose diazo compounds to generate metal-carbenes, which then react with alkenes to form cyclopropanes. wikipedia.orgacs.orgnih.gov This method is highly versatile and can be rendered asymmetric. The reaction often proceeds via a 1,3-dipolar cycloaddition to form a pyrazoline, which then eliminates nitrogen to yield the cyclopropane. wikipedia.org
Intramolecular Cyclization: An alternative approach involves the intramolecular cyclization of a suitably functionalized precursor. For example, α-alkylation of a compound like 2-(2-bromopyridin-3-yl)acetonitrile (B2922977) with 1,2-dibromoethane (B42909) can form the cyclopropane ring directly. nih.gov
Once the cyclopropane ring is installed with a suitable functional handle, such as an ester or nitrile, the amine group can be introduced. The Curtius rearrangement of a cyclopropyl (B3062369) acyl azide (B81097) (derived from the corresponding carboxylic acid) or the Hofmann rearrangement of a cyclopropyl amide are the most common and reliable methods for accessing primary cyclopropylamines. acs.org
| Cyclopropanation Method | Substrate Type | Reagents | Key Features | Reference(s) |
| Simmons-Smith | Alkene | CH₂I₂, Zn-Cu | Stereospecific; works well for electron-rich and unfunctionalized alkenes. | vulcanchem.comwikipedia.org |
| Catalytic (Diazo) | Alkene | Diazoacetate, Rh₂(OAc)₄ or other metal catalyst | Highly versatile; can be made asymmetric; risk of handling unstable diazo compounds. | acs.orgnih.govacs.org |
| Kulinkovich Reaction | Ester | Grignard Reagent, Ti(O-i-Pr)₄ | Forms cyclopropanols from esters. | wikipedia.org |
| α-Alkylation | Acetonitrile | 1,2-Dibromoethane, Base | Direct formation of a cyclopropanecarbonitrile. | nih.gov |
This table summarizes common methods for the synthesis of cyclopropane rings.
Controlling the stereochemistry of the cyclopropane ring is crucial when synthesizing chiral drug candidates. Significant progress has been made in asymmetric cyclopropanation.
Asymmetric Catalysis: The use of chiral transition-metal catalysts is the most prevalent approach. Chiral rhodium, copper, ruthenium, and cobalt complexes have been developed to catalyze the reaction between an alkene and a diazo compound, yielding cyclopropanes with high diastereo- and enantioselectivity. acs.orgacs.org For example, Ru(II)–Pheox complexes have proven effective for the asymmetric cyclopropanation of a wide variety of olefins. acs.org
Biocatalysis: Engineered enzymes, particularly hemoproteins like cytochrome P450 and myoglobin (B1173299) variants, have emerged as powerful catalysts for non-natural carbene transfer reactions. acs.orgnih.gov These biocatalysts can perform cyclopropanation under mild, aqueous conditions with exceptional levels of stereoselectivity, offering a green and sustainable alternative to traditional chemocatalysts. acs.org Engineered carbene transferases have been developed for the synthesis of both (1R,2S) and (1S,2R) enantiomers of desired cyclopropane products. nih.gov
Chiral Auxiliaries: Attaching a chiral auxiliary to the alkene substrate can direct the cyclopropanation reaction to occur from a specific face, thereby inducing diastereoselectivity. The auxiliary can then be cleaved to reveal the enantiomerically enriched cyclopropane.
These advanced stereoselective methods provide access to specific isomers of this compound, which is essential for studying its structure-activity relationship in biological systems.
Direct Amination and Amination via Precursors (e.g., Azides, Nitriles)
The introduction of the primary amine on the cyclopropane ring is a critical step in the synthesis of this compound. Direct amination of the cyclopropane ring is challenging. Therefore, indirect methods using precursors such as carboxylic acids, amides, or nitriles are more commonly employed.
One of the most versatile methods for converting a carboxylic acid to a primary amine is the Curtius rearrangement . wikipedia.orgorganic-chemistry.org This reaction proceeds through an acyl azide intermediate, which upon thermal or photochemical rearrangement, yields an isocyanate. The isocyanate can then be hydrolyzed to the desired primary amine. wikipedia.orgorganic-chemistry.org For the synthesis of this compound, the precursor 1-(2-bromopyridin-3-YL)cyclopropanecarboxylic acid would first be converted to the corresponding acyl azide. vulcanchem.comnih.gov This can be achieved using reagents like diphenylphosphoryl azide (DPPA) or by converting the carboxylic acid to an acyl chloride followed by reaction with sodium azide. The subsequent rearrangement of the acyl azide to the isocyanate and its hydrolysis would furnish the target amine. Studies on the Curtius rearrangement of cyclopropenoyl azides have provided insights into the kinetics and mechanism of this transformation, suggesting a concerted process. nih.govresearchgate.net
The Hofmann rearrangement offers an alternative route from a primary amide. In this case, 1-(2-bromopyridin-3-yl)cyclopropanecarboxamide would be treated with a halogen, such as bromine, in the presence of a base. This generates an N-haloamide intermediate which rearranges to an isocyanate, and is subsequently hydrolyzed to the amine.
The Schmidt reaction provides another pathway from a carboxylic acid or a ketone. byjus.comlibretexts.orgorganic-chemistry.orgyoutube.com When a carboxylic acid is used, it reacts with hydrazoic acid in the presence of a strong acid to form an acyl azide in situ, which then rearranges to the isocyanate. libretexts.orgorganic-chemistry.org Alternatively, a ketone precursor could be reacted with hydrazoic acid to yield the amine directly.
The use of a nitrile precursor, such as 1-(2-bromopyridin-3-yl)cyclopropanecarbonitrile, is another viable strategy. The nitrile group can be reduced to a primary amine using various reducing agents. Common reagents for this transformation include lithium aluminum hydride (LiAlH4) or catalytic hydrogenation. quizlet.com The synthesis of the nitrile precursor itself, such as 1-(5-bromopyridin-3-yl)cyclopropanecarbonitrile, has been reported. anaxlab.com
Convergent and Linear Synthetic Schemes for Compound Assembly
Cross-Coupling Reactions for C-C Bond Formation (e.g., Suzuki-Miyaura, Stille, Negishi)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming the crucial carbon-carbon bond between the pyridine and cyclopropane rings.
The Suzuki-Miyaura coupling is a widely used method that involves the reaction of an organoboron compound with an organohalide. quizlet.comrsc.orgnih.govacs.orgjocpr.com In the context of synthesizing this compound, this could involve the coupling of 2-bromopyridine with a cyclopropylboronic acid derivative. acs.orgrsc.orggoogle.com The reaction is typically catalyzed by a palladium complex and requires a base. The Suzuki-Miyaura reaction is known for its mild conditions and tolerance of a wide range of functional groups. jocpr.com
The Stille coupling utilizes an organotin compound as the coupling partner for the organohalide. byjus.comorganic-chemistry.orgacs.orgresearchgate.net For the target molecule, this would entail the reaction of 2-bromopyridine with a cyclopropylstannane derivative in the presence of a palladium catalyst. While effective, the toxicity of organotin compounds is a significant drawback of this method. researchgate.net
The Negishi coupling employs an organozinc reagent, which is coupled with an organohalide. nih.govnih.govrsc.org The synthesis of this compound via this method could involve the reaction of a 3-pyridylzinc reagent with a bromocyclopropane (B120050) derivative, or vice versa. researchgate.netnih.gov The Negishi coupling is known for its high functional group tolerance and the reactivity of organozinc reagents. nih.govrsc.org
Formation of the Cyclopropane-Pyridine Linkage
A key step in the synthesis is the formation of the bond connecting the cyclopropane ring to the pyridine scaffold. A common strategy involves the synthesis of a pre-functionalized pyridine, such as 2-bromo-3-cyclopropylpyridine, which can then be further elaborated to the final product. vulcanchem.comlibretexts.org The cyclopropanation of a pyridine derivative can be achieved through various methods, including the Simmons-Smith reaction using a zinc-copper couple and diiodomethane. The synthesis of 1-aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives has been reported, providing a potential route to the target molecule. wikipedia.org
Protecting Group Strategies and Deprotection Methodologies
In a multi-step synthesis, the use of protecting groups is often necessary to mask reactive functional groups and ensure that reactions occur at the desired positions. acs.orggoogle.com For the synthesis of this compound, the primary amine is a key functional group that typically requires protection.
Common protecting groups for amines include carbamates such as tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). google.comnih.govucl.ac.uk The Boc group is stable under a variety of conditions but can be readily removed with acid, while the Cbz group is often removed by catalytic hydrogenation. The choice of protecting group depends on the specific reaction conditions that will be used in subsequent steps. An orthogonal protection strategy, where different protecting groups can be removed under distinct conditions, is highly advantageous in complex syntheses. acs.org For instance, if the synthesis involves both an amine and a carboxylic acid, they can be protected with groups that are cleaved under different conditions (e.g., acid-labile for the amine and base-labile for the carboxylic acid). acs.orggoogle.com
The table below summarizes some common protecting groups for amines and their deprotection conditions.
| Protecting Group | Abbreviation | Deprotection Conditions |
| tert-Butoxycarbonyl | Boc | Strong acid (e.g., trifluoroacetic acid) |
| Benzyloxycarbonyl | Cbz, Z | Catalytic hydrogenation (e.g., H2, Pd/C) |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., piperidine) |
Optimization of Reaction Conditions and Yields
To ensure the efficiency and scalability of the synthesis, optimization of reaction conditions is crucial. This involves systematically varying parameters such as temperature, reaction time, solvent, catalyst loading, and the choice of base or other additives to maximize the yield and purity of the product. nih.gov For palladium-catalyzed cross-coupling reactions, the choice of ligand on the palladium catalyst can have a significant impact on the reaction outcome. Different phosphine (B1218219) ligands can be screened to find the optimal one for a specific transformation. The concentration of reactants and the order of addition can also influence the reaction. Design of experiments (DoE) is a powerful statistical tool that can be used to efficiently explore the reaction space and identify optimal conditions.
Comprehensive Spectroscopic and Structural Elucidation of 1 2 Bromopyridin 3 Yl Cyclopropanamine
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides unparalleled insight into the connectivity and spatial arrangement of atoms within a molecule. For 1-(2-bromopyridin-3-yl)cyclopropanamine, a combination of one-dimensional and two-dimensional NMR experiments is required for a complete assignment of its proton and carbon skeletons.
The primary structure of the title compound can be pieced together by analyzing its ¹H and ¹³C NMR spectra. The expected signals, based on established chemical shift principles and data from analogous structures like 2-bromopyridine (B144113) and 1-arylcyclopropanamines, provide a foundational map of the molecule. organicchemistrydata.orgresearchgate.net
¹H NMR Spectroscopy: The proton spectrum is anticipated to show distinct regions for the aromatic pyridine (B92270) protons and the aliphatic cyclopropane (B1198618) and amine protons. The three protons on the pyridine ring (H4, H5, and H6) will appear in the downfield region (typically δ 7.0–8.5 ppm). H6, being adjacent to the electronegative nitrogen, is expected at the lowest field. H5 would likely appear as a doublet of doublets (dd) due to coupling with both H4 and H6. The protons of the two methylene (B1212753) groups on the cyclopropane ring are diastereotopic, meaning they are chemically non-equivalent. They are expected to appear as complex multiplets in the upfield region (estimated δ 1.0–2.0 ppm). The amine (NH₂) protons would typically produce a broad singlet that can exchange with deuterium (B1214612) oxide (D₂O).
¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum is predicted to display eight distinct signals, corresponding to the eight carbon atoms in the molecule. The five carbons of the pyridine ring would resonate in the aromatic region (δ 120–150 ppm), with the carbon bearing the bromine atom (C2) being significantly influenced by the halogen's electronic effects. nih.gov The quaternary carbon of the cyclopropane ring (C1') attached to the pyridine ring would appear at a characteristic downfield-shifted position compared to the other cyclopropane carbons. The two methylene carbons (-CH₂) of the cyclopropane ring would be found in the upfield aliphatic region.
Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
|---|---|---|---|
| H4 | ~7.4 - 7.6 | dd | J(H4,H5) ≈ 7-8, J(H4,H6) ≈ 1.5-2 |
| H5 | ~7.2 - 7.4 | dd | J(H5,H4) ≈ 7-8, J(H5,H6) ≈ 4-5 |
| H6 | ~8.2 - 8.4 | dd | J(H6,H5) ≈ 4-5, J(H6,H4) ≈ 1.5-2 |
| CH₂ (cyclopropyl) | ~1.0 - 2.0 | m | - |
Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C2 | ~142 |
| C3 | ~138 |
| C4 | ~125 |
| C5 | ~122 |
| C6 | ~150 |
| C1' (quat) | ~35 - 45 |
While 1D NMR suggests the types of protons and carbons present, 2D NMR techniques are indispensable for confirming how they are connected. rsc.org
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, key COSY correlations would be observed between the adjacent pyridine protons: H4 with H5, and H5 with H6. This would definitively establish the substitution pattern on the pyridine ring.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons (one-bond ¹JCH coupling). This would allow for the unambiguous assignment of each proton signal to its corresponding carbon signal, for example, linking the signal at ~8.3 ppm to C6, ~7.3 ppm to C5, and so on for the aromatic system and the cyclopropyl (B3062369) methylene groups.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial as it shows longer-range couplings (typically 2-3 bonds, ²JCH and ³JCH), allowing the connection of different molecular fragments. The most critical correlation would be from the cyclopropyl protons to the pyridine carbons C3 and C4, and from the pyridine proton H4 to the quaternary cyclopropyl carbon (C1'). These correlations would unequivocally prove the connectivity between the cyclopropane ring and the C3 position of the pyridine ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, regardless of whether they are bonded. NOESY is particularly useful for determining the preferred three-dimensional conformation. For instance, a NOESY correlation between the pyridine proton H4 and the protons on the cyclopropane ring would provide evidence for a specific rotational conformation around the C3-C1' bond.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination
HRMS is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the deduction of its exact molecular formula.
For a molecule like this compound, which contains a basic amine group, positive-ion Electrospray Ionization (ESI) is an ideal analysis method. researchgate.net ESI is a soft ionization technique that typically generates the protonated molecular ion, [M+H]⁺, with minimal fragmentation. The high-resolution measurement of this ion's mass-to-charge ratio (m/z) can confirm the molecular formula, C₈H₉BrN₂. A key feature in the mass spectrum would be the isotopic signature of bromine: two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes), which is a definitive indicator of a monobrominated compound. wikipedia.org
Atmospheric Pressure Chemical Ionization (APCI) is another suitable technique that can be used, often providing complementary information and being effective for a broad range of analytes. libretexts.org
Predicted HRMS Data for this compound
| Ion | Molecular Formula | Calculated Monoisotopic Mass (m/z) |
|---|---|---|
| [M+H]⁺ (with ⁷⁹Br) | [C₈H₁₀⁷⁹BrN₂]⁺ | 213.00256 |
Tandem mass spectrometry (MS/MS) involves selecting the molecular ion (e.g., m/z 213/215) and subjecting it to fragmentation, typically through collision-induced dissociation (CID). libretexts.orglibretexts.org The resulting fragment ions provide a "fingerprint" that helps to confirm the molecular structure. libretexts.orgdocbrown.info For this compound, several fragmentation pathways can be predicted:
Loss of Ammonia (B1221849): A common fragmentation for protonated primary amines is the neutral loss of ammonia (NH₃), which would result in a fragment ion corresponding to [M+H - NH₃]⁺.
Cyclopropane Ring Opening/Cleavage: The strained cyclopropane ring can undergo cleavage, leading to various smaller fragment ions. nih.gov
Loss of Bromine: Cleavage of the C-Br bond could lead to the loss of a bromine radical (Br•) or HBr.
Pyridine Ring Fragmentation: At higher collision energies, the stable pyridine ring itself can fragment into smaller charged species.
Analyzing these fragmentation patterns allows for a piece-by-piece verification of the compound's structure, complementing the data obtained from NMR spectroscopy.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Fingerprinting
The IR and Raman spectra are often complementary. horiba.com Vibrations that cause a significant change in the dipole moment are strong in the IR spectrum, while those that lead to a large change in polarizability are strong in the Raman spectrum. horiba.com For molecules with a center of symmetry, the rule of mutual exclusion may apply, meaning vibrations are either IR or Raman active, but not both. horiba.com
The characteristic vibrational modes for this compound can be predicted based on its constituent parts. The primary amine (NH₂) group typically shows N-H stretching vibrations in the 3300-3500 cm⁻¹ region of the IR spectrum. libretexts.org Aromatic C-H stretching from the pyridine ring is expected around 3000-3100 cm⁻¹, while aliphatic C-H stretching from the cyclopropane ring appears just below 3000 cm⁻¹. libretexts.org The C=C and C=N stretching vibrations of the pyridine ring produce a series of bands in the 1400-1600 cm⁻¹ region, which are characteristic of the aromatic system. americanpharmaceuticalreview.comresearchgate.net The C-Br stretching vibration is typically found at lower wavenumbers, often in the 500-650 cm⁻¹ range. The cyclopropane ring itself has characteristic "ring breathing" modes, although these can be complex.
The "fingerprint region" (below 1500 cm⁻¹) of both IR and Raman spectra contains a complex pattern of bands from bending, stretching, and torsional vibrations that are unique to the entire molecule. nih.govnih.gov This region is crucial for distinguishing between isomers and confirming the identity of the compound by matching it against a reference spectrum. nih.gov
Table 1: Predicted IR and Raman Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical IR Intensity | Typical Raman Intensity |
| Primary Amine | N-H Stretch | 3300 - 3500 | Medium-Strong | Weak |
| Pyridine Ring | Aromatic C-H Stretch | 3000 - 3100 | Medium | Medium |
| Cyclopropane Ring | Aliphatic C-H Stretch | 2900 - 3000 | Medium | Strong |
| Pyridine Ring | C=C, C=N Stretch | 1400 - 1600 | Strong | Strong |
| Primary Amine | N-H Bend (Scissoring) | 1580 - 1650 | Medium-Strong | Weak |
| Cyclopropane Ring | CH₂ Bend | ~1450 | Medium | Medium |
| Pyridine Ring | C-H In-plane Bend | 1000 - 1300 | Medium-Strong | Medium |
| Pyridine Ring | Ring Breathing | ~1000 | Weak | Strong |
| Pyridine Ring | C-H Out-of-plane Bend | 700 - 900 | Strong | Weak |
| Bromo-substituent | C-Br Stretch | 500 - 650 | Medium | Strong |
Note: This table presents expected frequency ranges. Actual values may vary based on the specific molecular environment and interactions in the solid state.
X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its crystalline solid state. carleton.edu This non-destructive technique provides precise data on bond lengths, bond angles, and torsional angles, and it is the gold standard for establishing the absolute stereochemistry of a chiral center. carleton.edu For this compound, which is chiral, single-crystal X-ray diffraction would unambiguously determine the (R) or (S) configuration of the stereocenter at the C1 position of the cyclopropane ring. nih.gov
The primary prerequisite for X-ray crystallography is a high-quality single crystal of sufficient size (typically 0.1-0.5 mm in each dimension). Growing such crystals can be a significant challenge. Several methods are commonly employed, with the choice depending on the compound's solubility and thermal stability.
Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent. The container is loosely covered to allow the solvent to evaporate slowly over days or weeks. youtube.com As the solvent evaporates, the solution becomes supersaturated, promoting the formation of well-ordered crystals.
Slow Cooling: A solution is saturated at an elevated temperature and then cooled gradually. youtube.com Since solubility often decreases with temperature, the slow reduction in temperature induces crystallization. youtube.com The rate of cooling is critical to prevent the formation of many small, unusable crystals.
Vapor Diffusion: This technique is useful for small quantities of material. A concentrated solution of the compound is placed in a small, open vial, which is then sealed inside a larger container holding a solvent in which the compound is insoluble (the "anti-solvent"). youtube.com The slow diffusion of the anti-solvent vapor into the compound's solution reduces its solubility, leading to crystal growth.
Sublimation: For compounds that are thermally stable and have a sufficiently high vapor pressure, sublimation can be used to grow crystals directly from the gas phase. rsc.org
Once a suitable crystal is obtained, it is mounted on a goniometer and placed in a diffractometer. A beam of monochromatic X-rays is directed at the crystal, which diffracts the X-rays into a unique pattern of reflections. carleton.edu The crystal is rotated during data collection to measure the intensity and position of thousands of these reflections.
The process then involves several computational steps:
Unit Cell Determination: The diffraction pattern is indexed to determine the dimensions and angles of the unit cell—the basic repeating block of the crystal lattice. carleton.edu
Structure Solution: The intensities of the diffracted spots are used to determine the phase of each reflection, a process known as the "phase problem." Modern direct methods or Patterson methods are used to generate an initial electron density map, which reveals the positions of the atoms.
Structure Refinement: The initial atomic model is refined using a least-squares algorithm. This process adjusts the atomic coordinates and thermal parameters to improve the agreement between the calculated diffraction pattern (from the model) and the experimentally observed pattern. The quality of the final structure is assessed by metrics such as the R-factor. For chiral molecules like this compound, the Flack parameter is calculated to determine the absolute configuration with confidence. acs.org
Table 2: Hypothetical Crystallographic Data for this compound
| Parameter | Example Value | Description |
| Chemical Formula | C₉H₁₁BrN₂ | Molecular formula of the compound. |
| Formula Weight | 227.11 g/mol | Molar mass of the compound. |
| Crystal System | Orthorhombic | A crystal system described by three unequal axes at right angles. |
| Space Group | P2₁2₁2₁ | A common chiral space group. |
| a, b, c (Å) | 8.12, 10.45, 12.53 | Dimensions of the unit cell. |
| α, β, γ (°) | 90, 90, 90 | Angles of the unit cell. |
| Volume (ų) | 1064.1 | Volume of the unit cell. |
| Z | 4 | Number of molecules per unit cell. |
| R-factor | < 0.05 | A measure of the agreement between the crystallographic model and the experimental data. |
| Flack Parameter | ~0.0(1) | A value close to zero confirms the correct absolute stereochemistry. |
Note: This table is illustrative. The actual crystallographic parameters can only be determined through experimental single-crystal X-ray diffraction analysis.
Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Enantiomeric Purity
Chiroptical spectroscopy encompasses techniques that rely on the differential interaction of chiral molecules with left- and right-circularly polarized light. e-bookshelf.decas.cz These methods, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are invaluable for confirming the presence of chirality, determining enantiomeric purity, and assigning absolute configuration. cas.czwikipedia.org
Circular Dichroism (CD) measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule. wikipedia.org A CD spectrum plots this differential absorption (ΔA) against wavelength. Non-racemic chiral samples will exhibit positive or negative peaks (known as Cotton effects) at the absorption wavelengths of their chromophores. For this compound, the bromopyridine ring is the primary chromophore, and its electronic transitions would give rise to a characteristic CD spectrum. Enantiomers produce mirror-image CD spectra, meaning the spectrum of the (R)-enantiomer will be equal in magnitude but opposite in sign to that of the (S)-enantiomer. The magnitude of the CD signal is directly proportional to the enantiomeric excess (ee) of the sample, making it a powerful tool for quantifying enantiomeric purity. rsc.org
Optical Rotatory Dispersion (ORD) measures the change in the angle of rotation of plane-polarized light as a function of wavelength. wikipedia.org An ORD curve plots the specific rotation [α] versus wavelength. Similar to CD, ORD curves of enantiomers are mirror images of each other. The complex curve shape, especially around absorption bands (the Cotton effect), can be used to assign absolute configuration by comparing it to known compounds or theoretical calculations. e-bookshelf.de
While NMR-based methods using chiral derivatizing or solvating agents are also common for determining enantiomeric purity of amines, CD and ORD offer a direct, non-invasive probe of the molecule's inherent chirality. nih.govresearchgate.net
Advanced Microscopic Techniques for Material Characterization (e.g., SEM, TEM, AFM)
Advanced microscopic techniques are employed to visualize the morphology, topography, and structure of materials at the micro- and nanoscale. While X-ray crystallography details the atomic arrangement within a crystal, microscopy provides information about the external form and surface features of the bulk material.
Scanning Electron Microscopy (SEM): SEM uses a focused beam of electrons to scan the surface of a sample, generating images of its topography and composition. For a crystalline powder of this compound, SEM would be used to characterize the crystal habit (the external shape), size distribution, and surface morphology of the particles. researchgate.net This is important for understanding the material's physical properties, such as flowability and dissolution rate.
Transmission Electron Microscopy (TEM): TEM passes a beam of electrons through an ultra-thin sample to create a high-resolution, two-dimensional image. While more commonly used for nanomaterials or to view internal structures and crystal lattice defects, it could be applied to finely milled particles of the compound to search for defects or amorphous regions that could impact stability.
Atomic Force Microscopy (AFM): AFM uses a sharp mechanical probe to scan a sample's surface, providing a three-dimensional topographic map with atomic or near-atomic resolution. AFM could be used to study the surface of a single crystal of this compound, revealing details about crystal growth mechanisms, such as step heights and screw dislocations, at the nanoscale.
These microscopic techniques provide complementary information to spectroscopic and crystallographic data, offering a complete picture of the compound from the atomic to the bulk scale.
Reactivity and Transformation Studies of 1 2 Bromopyridin 3 Yl Cyclopropanamine
Reactions at the Bromine Moiety on the Pyridine (B92270) Ring
The C-Br bond at the 2-position of the pyridine ring is a key handle for introducing molecular complexity. Its reactivity is influenced by the electron-withdrawing nature of the pyridine nitrogen, which facilitates several important transformations.
Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, and the 2-bromopyridine (B144113) motif is a competent substrate for these transformations. nih.govrsc.org
Suzuki-Miyaura Coupling: This reaction enables the formation of a new carbon-carbon bond by coupling the aryl bromide with an organoboron compound, typically a boronic acid or boronic ester. nih.govmdpi.com The reaction is generally catalyzed by a palladium(0) species, often generated in situ from a palladium(II) precatalyst, in the presence of a suitable ligand and a base. mdpi.comnih.gov For a substrate like 1-(2-Bromopyridin-3-YL)cyclopropanamine, this allows for the introduction of various aryl or heteroaryl groups at the 2-position of the pyridine ring. The robustness of the Suzuki coupling tolerates a wide range of functional groups, making it a highly versatile method for diversification. nih.govmdpi.com
Sonogashira Coupling: To install an alkyne moiety, the Sonogashira reaction is employed, which couples the aryl bromide with a terminal alkyne. wikipedia.orglibretexts.org This reaction typically uses a dual catalytic system of palladium and copper(I) iodide, along with an amine base which often doubles as the solvent. organic-chemistry.orgscirp.org The resulting 2-alkynylpyridine derivatives are valuable intermediates for further synthesis. researchgate.net Studies on related 2-amino-3-bromopyridines have shown that these substrates react efficiently under Sonogashira conditions to afford the corresponding 2-amino-3-alkynylpyridines in good to excellent yields. scirp.orgresearchgate.net
Buchwald-Hartwig Amination: This reaction forms a new carbon-nitrogen bond by coupling the aryl bromide with a primary or secondary amine. wikipedia.orglibretexts.org The process requires a palladium catalyst, a phosphine (B1218219) ligand, and a strong base, such as sodium tert-butoxide. chemspider.comresearchgate.net For this compound, this reaction would lead to the formation of a 2,3-diaminopyridine (B105623) derivative. Research on the C,N-cross coupling of unprotected 3-halo-2-aminopyridines has identified specific precatalysts derived from ligands like RuPhos and BrettPhos as being highly effective for coupling with a range of primary and secondary amines.
Table 1: Representative Cross-Coupling Reactions
| Reaction Name | Coupling Partner | Catalyst/Ligand System (Typical) | Base (Typical) | Product Type |
|---|---|---|---|---|
| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ or PdCl₂(dppf) | K₂CO₃, K₃PO₄ | 2-Aryl-3-(1-aminocyclopropyl)pyridine |
| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N, Piperidine | 2-Alkynyl-3-(1-aminocyclopropyl)pyridine |
| Buchwald-Hartwig | Primary/Secondary Amine | Pd₂(dba)₃ / RuPhos or BrettPhos | NaOtBu, LiHMDS | N²-Substituted-3-(1-aminocyclopropyl)pyridin-2-amine |
The electron-withdrawing nature of the pyridine nitrogen atom activates the positions ortho (2- and 6-) and para (4-) to it for nucleophilic aromatic substitution (SNAr). masterorganicchemistry.com Therefore, the bromine atom at the C2 position can be displaced by strong nucleophiles. The typical reactivity order for halogens in SNAr reactions where nucleophilic addition is the rate-determining step is F > Cl ≈ Br > I. nih.gov While bromine is not as reactive as fluorine as a leaving group in this context, reactions can be driven to completion, often with the use of high temperatures or highly reactive nucleophiles such as alkoxides, thiolates, or amines. nih.govrsc.org This pathway offers a direct, metal-free alternative to cross-coupling for introducing certain heteroatom nucleophiles.
Metal-halogen exchange is a fundamental transformation that converts an aryl halide into a highly reactive organometallic intermediate. wikipedia.org This is most commonly achieved using organolithium reagents (e.g., n-butyllithium or t-butyllithium) at low temperatures or with Grignard reagents. wikipedia.orgresearcher.life A significant challenge when applying this to this compound is the presence of the acidic proton on the primary amine group (N-H). This proton will be readily abstracted by the organometallic reagent before any metal-halogen exchange can occur.
To overcome this, a strategy involving a combination of reagents can be employed. Studies on bromoheterocycles bearing substituents with acidic protons have demonstrated that the use of isopropylmagnesium chloride (i-PrMgCl) to first deprotonate the acidic site, followed by the addition of n-butyllithium (n-BuLi) to perform the bromine-lithium exchange, can be highly effective. nih.gov Once the organometallic species, such as 3-(1-aminocyclopropyl)pyridin-2-yl)lithium, is formed, it can be quenched with a wide variety of electrophiles to install new functional groups. For instance, reaction with dimethylformamide (DMF) would yield the corresponding aldehyde, while quenching with carbon dioxide would produce a carboxylic acid.
Reactions at the Amine Group
The primary amine of the cyclopropylamine (B47189) moiety is a versatile functional group that readily participates in a variety of classical amine reactions. These transformations leave the bromopyridine core intact for subsequent modifications.
Acylation: The primary amine can be easily acylated using acyl chlorides or anhydrides in the presence of a base (like triethylamine (B128534) or pyridine) to form the corresponding amide derivatives. This is a robust and high-yielding reaction.
Alkylation: Direct alkylation of the primary amine with alkyl halides can be performed. However, this reaction is often difficult to control and can lead to a mixture of mono- and di-alkylated products, as well as the quaternary ammonium (B1175870) salt. Reductive amination, involving the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium triacetoxyborohydride), provides a more controlled method for mono-alkylation. The C3–H alkylation of related imidazopyridines highlights the importance of alkylated nitrogen heterocycles in medicinal chemistry. nih.gov
Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride or mesyl chloride) in the presence of a base yields stable sulfonamide derivatives.
The formation of amides via acylation is a fundamental transformation as noted above. Additionally, the synthesis of urea (B33335) derivatives is of significant interest, particularly in medicinal chemistry, where the urea functional group is a key structural motif in many approved drugs due to its ability to act as a potent hydrogen bond donor. nih.gov
Urea derivatives of this compound can be synthesized through several methods:
Reaction with Isocyanates: The most direct method involves the reaction of the primary amine with a substituted isocyanate (R-N=C=O) to yield the corresponding N,N'-disubstituted urea.
Reaction with Phosgene (B1210022) Equivalents: For a more controlled or varied synthesis, the amine can be reacted with a phosgene equivalent like carbonyldiimidazole (CDI) or triphosgene. This forms an activated carbamoyl (B1232498) intermediate, which can then be reacted with another primary or secondary amine to form a symmetrical or unsymmetrical urea. The incorporation of a urea moiety has been shown to enhance the biological activity of other heterocyclic scaffolds. nih.gov
Table 2: Reactions at the Primary Amine Group
| Reaction Type | Reagent | Product Type |
|---|---|---|
| Acylation | Acetyl chloride / Base | N-(1-(2-Bromopyridin-3-yl)cyclopropyl)acetamide |
| Sulfonylation | p-Toluenesulfonyl chloride / Base | N-(1-(2-Bromopyridin-3-yl)cyclopropyl)-4-methylbenzenesulfonamide |
| Urea Formation | Phenyl isocyanate | 1-(1-(2-Bromopyridin-3-yl)cyclopropyl)-3-phenylurea |
| Reductive Amination | Acetone / NaBH(OAc)₃ | N-Isopropyl-1-(2-bromopyridin-3-yl)cyclopropanamine |
Derivatization Strategies for Advanced Chemical Constructs
The bifunctional nature of this compound, possessing a primary amine and an aryl bromide, allows for a variety of derivatization strategies to construct more complex molecules. The primary amine serves as a versatile nucleophile, while the 2-bromopyridine moiety is an excellent handle for transition-metal-catalyzed cross-coupling reactions.
The primary amino group can readily undergo standard transformations such as N-acylation and N-sulfonylation. These reactions are fundamental in medicinal chemistry for modifying a compound's physicochemical properties and for building larger molecular architectures. For instance, acylation with various acid chlorides or activated carboxylic acids can introduce a wide array of substituents. researchgate.net
The 2-bromo-pyridine core is primed for palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, a cornerstone of modern organic synthesis, would allow for the formation of a new carbon-carbon bond at the C2 position of the pyridine ring by reacting with various boronic acids or esters. libretexts.org This is a common strategy for introducing new aryl or alkyl groups. nih.govillinois.edu The C-Br bond is generally more susceptible to oxidative addition with a palladium(0) catalyst than C-Cl bonds, making it a reliable reaction site. illinois.edu Other valuable cross-coupling reactions, such as the Buchwald-Hartwig amination (for C-N bond formation) and Sonogashira coupling (for C-C alkyne formation), are also highly plausible.
The table below outlines potential derivatization reactions for this compound.
| Reaction Type | Reagent/Catalyst Example | Expected Product Structure |
| N-Acylation | Acetyl chloride, Triethylamine | N-(1-(2-bromopyridin-3-yl)cyclopropyl)acetamide |
| N-Sulfonylation | p-Toluenesulfonyl chloride, Pyridine | N-(1-(2-bromopyridin-3-yl)cyclopropyl)-4-methylbenzenesulfonamide |
| Suzuki-Miyaura Coupling | Phenylboronic acid, Pd(PPh₃)₄, Na₂CO₃ | 1-(2-phenylpyridin-3-yl)cyclopropanamine |
| Buchwald-Hartwig Amination | Aniline (B41778), Pd₂(dba)₃, BINAP, NaOtBu | N²-phenyl-3-(1-aminocyclopropyl)pyridin-2-amine |
| Sonogashira Coupling | Phenylacetylene, Pd(PPh₃)₂Cl₂, CuI, Et₃N | 1-(2-(phenylethynyl)pyridin-3-yl)cyclopropanamine |
Reactivity of the Cyclopropane (B1198618) Ring System
The cyclopropane ring, a three-membered carbocycle, possesses significant ring strain (approximately 27 kcal/mol). This inherent strain makes it susceptible to ring-opening reactions under specific conditions, transforming it into a linear aliphatic chain.
The ring-opening of simple aryl cyclopropanes typically requires activation, often through single-electron transfer (SET) mechanisms facilitated by photoredox or electrochemical catalysis. researchgate.netresearchgate.net This process generates a radical cation intermediate, which is susceptible to nucleophilic attack, leading to the cleavage of a C-C bond in the cyclopropane ring. nih.gov For this compound, the aryl (pyridyl) group can serve as the site for initial oxidation to trigger such a ring-opening cascade.
While specific studies on the title compound are unavailable, related aryl cyclopropanes have been shown to undergo 1,3-difunctionalization through these ring-opening pathways. researchgate.netresearchgate.net For example, a photoredox-catalyzed reaction could potentially lead to the formation of a γ-amino ketone or related structures if a suitable nucleophile and oxidant are present. nih.gov However, without an activating group directly on the cyclopropane ring (like an ester, making it a "donor-acceptor" cyclopropane), these reactions can be challenging. nih.govaminer.org
Direct functionalization of the C-H bonds on the cyclopropane ring without ring-opening is a difficult transformation due to the high bond dissociation energy of cyclopropyl (B3062369) C-H bonds. Such reactions are rare and typically require highly reactive reagents or specific directing groups. For this compound, there are no published methods for the direct functionalization of the cyclopropane ring itself. Derivatization almost exclusively occurs at the amino and bromopyridine functionalities.
Chemo-, Regio-, and Stereoselective Transformations
The presence of multiple reactive sites in this compound makes selective transformations a key consideration.
Chemoselectivity: In reactions involving both the amino group and the bromo-pyridine, the amino group is generally the more nucleophilic site and will react preferentially with electrophiles like acyl chlorides or sulfonyl chlorides. Conversely, in palladium-catalyzed cross-coupling reactions, the C-Br bond is the exclusive site of reaction, leaving the amino group intact, provided that appropriate ligands and conditions are chosen to avoid undesired side reactions.
Regioselectivity: For the bromopyridine moiety, reactions like metal-halogen exchange or cross-coupling are highly regioselective, occurring only at the C2 position where the bromine atom is located.
Stereoselectivity: The compound possesses a chiral center at the C1 position of the cyclopropane ring (the carbon bearing the amino and pyridyl groups). If synthesized as a racemate, derivatization at the amino or pyridine group will typically yield a racemic product. However, if the starting material is enantiomerically pure, these reactions are not expected to affect the stereocenter. Enantioselective synthesis or resolution would be required to obtain single enantiomers, which is a common practice in the development of pharmaceutical agents. researchgate.net
Catalytic Applications of this compound and its Derivatives (e.g., as a ligand component)
While there are no specific reports on the use of this compound or its direct derivatives as catalysts or ligands, its structure contains features that are common in ligand design. The pyridine nitrogen and the exocyclic primary amine offer two potential coordination sites for metal ions.
Derivatives of this compound could potentially serve as bidentate ligands for transition metals. For instance, after N-alkylation or N-arylation of the amino group, a derivative could coordinate to a metal center through both the pyridine nitrogen and the modified amino nitrogen, forming a chelate ring. Such pyridinyl-amine ligand motifs have been explored in various catalytic applications, including oxidation and cross-coupling reactions. unimi.itnih.gov The chirality of the cyclopropane backbone could also be exploited in asymmetric catalysis, where chiral ligands are used to induce enantioselectivity in chemical reactions. nih.gov
The table below summarizes hypothetical catalytic applications based on the structural features of the compound's derivatives.
| Ligand Type | Potential Metal Complex | Potential Catalytic Application |
| N-Aryl Bidentate Ligand | Palladium(II), Copper(I) | Cross-coupling reactions (e.g., Heck, Allylic Alkylation) |
| N-Phosphino Bidentate Ligand | Rhodium(I), Iridium(I) | Asymmetric Hydrogenation |
| Pyridinyl-Amine Scaffold | Iron(II), Manganese(II) | Oxidation Catalysis (e.g., Epoxidation) mdpi.com |
These applications remain speculative and would require dedicated synthesis and testing to be validated.
Computational and Theoretical Investigations of 1 2 Bromopyridin 3 Yl Cyclopropanamine
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the intrinsic properties of "1-(2-Bromopyridin-3-YL)cyclopropanamine". These methods, rooted in the principles of quantum mechanics, allow for the precise determination of the molecule's electronic structure and the prediction of its chemical reactivity.
Density Functional Theory (DFT) Studies of Ground State Geometries and Energetics
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For "this compound," DFT calculations are employed to determine its most stable three-dimensional arrangement of atoms, known as the ground state geometry. By minimizing the energy of the system, the precise bond lengths, bond angles, and dihedral angles can be calculated. These geometric parameters are crucial for understanding the molecule's shape and steric properties.
Furthermore, DFT studies provide the ground state energy of the molecule, a key thermodynamic quantity. This allows for the calculation of other energetic properties such as the heat of formation and strain energy, particularly relevant for the three-membered cyclopropane (B1198618) ring. By comparing the energies of different possible conformers, the most stable isomer can be identified.
Molecular Orbital Analysis (HOMO/LUMO) and Electron Density Distributions
The reactivity of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Molecular orbital analysis for "this compound" reveals the distribution and energy of these key orbitals. irjweb.com The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating regions of nucleophilicity. Conversely, the LUMO is the orbital that is most likely to accept electrons, highlighting regions of electrophilicity. irjweb.com
The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. irjweb.com A small HOMO-LUMO gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.com
Electron density distribution maps, also derived from quantum chemical calculations, provide a visual representation of how electrons are distributed across the molecule. These maps can identify electron-rich and electron-deficient regions, offering further insight into the molecule's reactive sites. For instance, the nitrogen atom in the pyridine (B92270) ring and the amine group are expected to be electron-rich, while the carbon atom bonded to the bromine atom would be relatively electron-deficient.
Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)
Computational methods can accurately predict various spectroscopic parameters for "this compound." The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a valuable tool for structure elucidation and verification. st-andrews.ac.uk By calculating the magnetic shielding of each nucleus in the molecule, theoretical ¹H and ¹³C NMR spectra can be generated. These predicted spectra can then be compared with experimental data to confirm the molecular structure.
Similarly, the calculation of vibrational frequencies allows for the prediction of the infrared (IR) and Raman spectra. Each vibrational mode corresponds to a specific motion of the atoms, such as bond stretching or bending. The calculated frequencies can be used to assign the peaks in an experimental IR or Raman spectrum, providing a detailed understanding of the molecule's vibrational properties.
Reaction Pathway and Transition State Calculations for Mechanistic Elucidation
To understand how "this compound" participates in chemical reactions, computational chemists can model entire reaction pathways. By calculating the energies of reactants, products, intermediates, and transition states, a detailed energy profile for a given reaction can be constructed.
Transition state calculations are particularly important as they identify the highest energy point along the reaction coordinate, known as the activation energy. This information is crucial for determining the feasibility and rate of a reaction. For example, these calculations could be used to study the mechanism of nucleophilic substitution at the bromine-bearing carbon on the pyridine ring or reactions involving the cyclopropylamine (B47189) moiety.
Conformational Analysis and Molecular Dynamics Simulations
While quantum chemical calculations provide a static picture of a single molecule, conformational analysis and molecular dynamics simulations explore the dynamic nature of "this compound" and its behavior over time.
Energy Minimization and Conformational Sampling Techniques
"this compound" possesses rotational freedom around the single bond connecting the pyridine ring and the cyclopropane group. This rotation gives rise to different spatial arrangements of the atoms, known as conformations. Conformational analysis aims to identify the most stable conformations and the energy barriers between them.
Energy minimization techniques are used to find the lowest energy conformation, often starting from an initial guess of the molecular geometry. More advanced conformational sampling techniques, such as systematic or stochastic searches, are employed to explore the entire conformational space of the molecule. This ensures that all low-energy conformations are identified, providing a comprehensive understanding of the molecule's flexibility. Molecular dynamics (MD) simulations can also be used to explore conformational space by simulating the motion of the atoms over time. mdpi.com
Solvation Models and Solvent Effects on Molecular Conformation
In computational chemistry, solvation models are crucial for describing the interaction between a solute and a solvent, which can significantly influence the molecule's conformational preferences. For this compound, both explicit and implicit solvation models can be employed to understand its behavior in different solvent environments.
Explicit solvation models would involve simulating the individual solvent molecules around the solute. This approach, while computationally intensive, can provide a detailed picture of the local solvent structure and specific solute-solvent interactions, such as hydrogen bonding between the primary amine group and protic solvent molecules like water or methanol.
Implicit solvation models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. This method is computationally less demanding and is effective in capturing the bulk solvent effects on the conformational equilibrium of the molecule. For this compound, the choice of solvent would significantly impact the orientation of the cyclopropylamine and bromopyridine moieties.
A hypothetical study could compare the conformational energies of this compound in different solvents, as illustrated in the table below. The data represents a plausible outcome of such a computational study, where lower relative energy indicates a more stable conformation.
| Conformer | Dihedral Angle (N-C-C-Br) | Relative Energy (kcal/mol) in Vacuum | Relative Energy (kcal/mol) in Water (PCM) |
| 1 | 60° | 0.0 | 0.0 |
| 2 | 180° | 1.5 | 1.2 |
| 3 | -60° | 0.0 | 0.0 |
This table is a hypothetical representation of computational results.
Intermolecular Interaction Analysis and Prediction
The intermolecular interactions of this compound are key to understanding its role in larger molecular assemblies and its potential binding to biological targets. Computational methods can predict and quantify these interactions.
The primary amine (-NH2) group in this compound is a potent hydrogen bond donor. unc.edu The pyridine nitrogen, with its lone pair of electrons, can act as a hydrogen bond acceptor. mdpi.com These functionalities allow the molecule to form a network of hydrogen bonds, either with itself or with other molecules in its environment. japtronline.com Intramolecular hydrogen bonds, though less likely in this specific structure due to geometric constraints, can be a significant factor in the conformational preferences of similar molecules. nih.gov
The bromine atom attached to the pyridine ring introduces the possibility of halogen bonding. nih.gov Halogen bonding is a non-covalent interaction where the electrophilic region on the halogen atom interacts with a nucleophile. nih.gov The strength of this interaction generally increases with the polarizability of the halogen, following the trend F < Cl < Br < I. nih.gov In the context of this compound, the bromine atom can act as a halogen bond donor, interacting with Lewis bases such as carbonyl oxygens or other nitrogen atoms in a biological system. rsc.org The directionality of halogen bonds makes them a significant factor in molecular recognition and crystal engineering. mdpi.com
A theoretical analysis could predict the geometry and energy of these interactions, as shown in the hypothetical table below.
| Interaction Type | Donor | Acceptor | Distance (Å) | Energy (kcal/mol) |
| Hydrogen Bond | Amino Group (-NH2) | Carbonyl Oxygen | 2.9 | -4.5 |
| Hydrogen Bond | Water (O-H) | Pyridine Nitrogen | 2.8 | -5.0 |
| Halogen Bond | Bromine (C-Br) | Carbonyl Oxygen | 3.1 | -2.8 |
This table is a hypothetical representation of computational results.
The pyridine ring of this compound is an aromatic system capable of engaging in π-stacking interactions. nih.gov These interactions involve the non-covalent attraction between aromatic rings and are crucial for the stability of many biological structures, including DNA and proteins. nih.gov The π-system of the pyridine ring can interact with other aromatic rings in a face-to-face or edge-to-face orientation. The presence of the electron-withdrawing bromine atom and the electron-donating amino group substituent can modulate the electrostatic potential of the aromatic ring, influencing the geometry and strength of the π-stacking interactions. rsc.org
Molecular recognition is the specific interaction between two or more molecules through non-covalent forces. nih.gov For this compound, computational methods such as molecular docking and molecular dynamics simulations can be used to predict its binding mode and affinity to a target protein. nih.gov
Molecular docking simulations would place the molecule in the binding site of a receptor and score the different poses based on the predicted intermolecular interactions. The combination of hydrogen bonding from the amine and pyridine nitrogen, halogen bonding from the bromine, and π-stacking from the pyridine ring would be key determinants of a favorable binding orientation.
Molecular dynamics simulations can then be used to study the dynamic behavior of the ligand-protein complex over time, providing insights into the stability of the binding mode and the role of solvent molecules. These simulations can also be used to calculate the free energy of binding, offering a more quantitative prediction of the ligand's potency. The principles of molecular recognition are fundamental to rational drug design, and computational studies on molecules like this compound can guide the development of new therapeutic agents. nih.gov
Application in Advanced Chemical Synthesis and Scaffold Development
Role as a Privileged Chemical Scaffold in Heterocyclic Chemistry
In medicinal chemistry, a privileged scaffold refers to a molecular framework that is capable of binding to multiple biological targets. The 2-aminopyridine (B139424) and related structures are recognized as such scaffolds, forming the core of numerous kinase inhibitors. nih.govnih.gov Similarly, the cyclopropanamine motif is a key structural element in various biologically active compounds, including inhibitors of enzymes like Lysine-specific demethylase 1 (LSD1), which are under investigation for treating a range of neurological and psychiatric disorders. nih.gov
1-(2-Bromopyridin-3-YL)cyclopropanamine effectively merges these two valuable pharmacophores. The pyridine (B92270) ring serves as a bioisostere for other aromatic systems and can engage in crucial hydrogen bonding and pi-stacking interactions within protein binding sites. The cyclopropane (B1198618) ring introduces a three-dimensional character to an otherwise planar pyridine system, which can be advantageous for exploring the complex topology of target proteins. This rigid cyclopropyl (B3062369) linker restricts the conformational freedom of the molecule, which can lead to higher binding affinity and improved selectivity for a specific biological target. The combination of the substituted pyridine ring and the cyclopropylamine (B47189) group makes this compound a valuable scaffold for developing novel therapeutics.
Utilization as a Building Block for Complex Molecular Architectures
The primary utility of this compound lies in its role as a bifunctional building block for synthesizing more complex molecules. The compound offers two distinct points for chemical modification: the bromine atom on the pyridine ring and the primary amine of the cyclopropanamine group.
The bromine atom serves as a versatile handle for various metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura cross-coupling is a particularly common method used to form new carbon-carbon bonds by reacting the bromopyridine with a wide range of boronic acids or esters. nih.govmdpi.com This reaction is fundamental in modern drug discovery for linking different molecular fragments. For instance, similar brominated heterocyclic precursors are routinely coupled with aryl or heteroaryl boronic acids to construct the core structures of kinase inhibitors. nih.govmdpi.com The amino group, on the other hand, can be readily modified through acylation, sulfonylation, or alkylation reactions to introduce different substituents that can fine-tune the compound's physicochemical properties and biological activity. whiterose.ac.uk
The following table illustrates the types of reactions used to elaborate similar scaffolds, demonstrating the synthetic potential of this building block.
| Reaction Type | Reactant at Bromo Position | Reactant at Amine Position | Resulting Structure | Reference |
| Suzuki Coupling | Aryl/Heteroaryl Boronic Acid | - | Aryl/Heteroaryl-substituted Pyridine | nih.govmdpi.com |
| Amide Coupling | - | Carboxylic Acid / Acyl Chloride | N-Acyl Cyclopropanamine Derivative | whiterose.ac.uk |
| Sulfonamide Formation | - | Sulfonyl Chloride | N-Sulfonyl Cyclopropanamine Derivative | nih.gov |
| Reductive Amination | - | Aldehyde / Ketone | N-Alkyl Cyclopropanamine Derivative | mdpi.com |
Design of Novel Chemical Analogs and Derivatives for Research Exploration
The structural features of this compound provide a robust platform for the systematic design and synthesis of novel chemical analogs. Medicinal chemists can explore structure-activity relationships (SAR) by making targeted modifications at its two reactive sites.
Derivative Design Strategies:
Modification via Cross-Coupling: A multitude of aryl, heteroaryl, or alkyl groups can be introduced at the pyridine C2-position by selecting the appropriate boronic acid or other organometallic reagent for cross-coupling. This allows for extensive exploration of the chemical space around the pyridine core to optimize interactions with a biological target. nih.gov
Functionalization of the Amine: The primary amine can be converted into a wide array of amides, sulfonamides, ureas, or carbamates. This functionalization can alter the compound's hydrogen bonding capacity, lipophilicity, and metabolic stability. For example, the synthesis of various N-alkyl propanamides has been shown to yield compounds with significant antiproliferative activity. nih.gov
The table below outlines potential analogs that could be synthesized from the parent compound for research purposes.
| Parent Compound | Modification Site | Reagent/Reaction Type | Resulting Analog Class | Reference for Analogy |
| This compound | Bromo Group | 1-methyl-1H-pyrazol-5-ylboronic acid (Suzuki) | 1-(2-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)cyclopropanamine | nih.gov |
| This compound | Bromo Group | Phenylboronic acid (Suzuki) | 1-(2-phenylpyridin-3-yl)cyclopropanamine | nih.gov |
| This compound | Amine Group | Benzoyl Chloride (Acylation) | N-(1-(2-bromopyridin-3-yl)cyclopropyl)benzamide | nih.gov |
| This compound | Amine Group | Methanesulfonyl Chloride (Sulfonylation) | N-(1-(2-bromopyridin-3-yl)cyclopropyl)methanesulfonamide | whiterose.ac.uknih.gov |
Integration into Chemical Libraries for High-Throughput Screening (focused on chemical diversity)
The suitability of this compound as a building block makes it an excellent candidate for inclusion in chemical libraries used for high-throughput screening (HTS). HTS campaigns rely on screening large collections of diverse chemical compounds to identify "hits"—molecules that interact with a biological target of interest. google.com
By leveraging the two points of chemical diversity on the scaffold, combinatorial chemistry approaches can be used to rapidly generate a large library of related but distinct analogs. For example, starting with the single bromopyridine building block, a matrix of products can be synthesized by reacting it with a set of 100 different boronic acids and then reacting each of those 100 intermediates with a set of 100 different carboxylic acids. This would generate a library of 10,000 unique compounds. Such libraries, rich in three-dimensional structures due to the cyclopropane ring, are valuable for drug discovery as they explore a chemical space that is often different from and complementary to more traditional, flatter aromatic scaffolds. ed.ac.uk The resulting library of compounds can then be screened against panels of biological targets, such as protein kinases, to identify novel inhibitors. nih.govnih.gov
Stereochemical Control in the Synthesis of Advanced Derivatives
The carbon atom of the cyclopropane ring that is attached to both the pyridine ring and the amino group is a stereocenter. Therefore, this compound exists as a pair of enantiomers (R and S forms). In drug development, it is well-established that different enantiomers of a chiral drug can have vastly different pharmacological activities, potencies, and safety profiles. nih.gov
The development of a single enantiomer from a previously racemic mixture, a strategy known as a "chiral switch," is a common practice in the pharmaceutical industry. nih.gov For instance, the (S)-enantiomer of one complex therapeutic was found to be a more effective candidate for treating neuropathic pain than its (R)-enantiomer. google.com
Therefore, a critical aspect of using this compound in advanced synthesis is the control of stereochemistry. This can be achieved through two main routes:
Stereoselective Synthesis: Developing a synthetic pathway that produces only the desired enantiomer of the building block from the start.
Chiral Resolution: Synthesizing the racemic mixture and then separating the two enantiomers using techniques such as chiral chromatography or crystallization with a chiral resolving agent.
By obtaining the enantiomerically pure building block, chemists can synthesize advanced derivatives as single enantiomers. This eliminates the potential for complications arising from the inactive or potentially harmful enantiomer in a racemic drug, leading to more selective and potent therapeutic candidates.
Future Research Directions and Unexplored Avenues for 1 2 Bromopyridin 3 Yl Cyclopropanamine
Development of Novel Asymmetric Synthetic Routes
The biological activity of chiral molecules is often stereospecific. Consequently, the development of efficient asymmetric syntheses to access enantiopure forms of 1-(2-bromopyridin-3-yl)cyclopropanamine is a critical area for future research. Current syntheses often produce racemic mixtures, limiting their direct use in stereoselective applications.
Future efforts could focus on several cutting-edge strategies:
Enzymatic Kinetic Resolution: Biocatalysis offers a green and highly selective method for resolving racemic amines. Enzymes like lipases or amine oxidases could be employed to selectively acylate or oxidize one enantiomer, allowing for the separation of the desired chiral amine.
Asymmetric Cyclopropanation: A powerful strategy would be the stereoselective construction of the cyclopropane (B1198618) ring itself. Recent advances in biocatalysis, for example using engineered myoglobins, have enabled the asymmetric cyclopropanation of olefins to produce chiral pyridyl cyclopropanes with high enantioselectivity. wpmucdn.comnih.gov Adapting such methods to precursors of this compound could provide direct access to enantiopure products. wpmucdn.com
Chiral Phase-Transfer Catalysis: This technique could be applied to the cyclopropanation step, using chiral catalysts to induce stereoselectivity in the formation of the three-membered ring.
Desymmetrization Strategies: If a prochiral precursor containing two pyridine (B92270) moieties were synthesized, a catalytic asymmetric desymmetrization could install the chiral center. For instance, peptide-catalyzed N-oxidation has been used to desymmetrize dipyridyl sulfoximines with excellent enantiomeric ratios. nih.govnih.gov
A comparison of potential asymmetric methods is presented below:
Table 1: Potential Asymmetric Synthetic Strategies| Method | Potential Advantage | Key Challenge | Relevant Research |
|---|---|---|---|
| Enzymatic Kinetic Resolution | High enantioselectivity, mild conditions | Maximum 50% theoretical yield for the desired enantiomer | Synthesis of chiral amines |
| Asymmetric Biocatalytic Cyclopropanation | High enantiomeric excess, direct access to chiral product | Substrate specificity of enzymes | Stereodivergent synthesis of pyridyl cyclopropanes wpmucdn.com |
| Chiral Auxiliary-Mediated Synthesis | Reliable and predictable stereochemical outcome | Requires additional steps for auxiliary attachment and removal | Synthesis of chiral pyridyl ethanamine youtube.com |
| Transition-Metal Catalyzed Asymmetric C-H Functionalization | High atom economy, direct functionalization | Development of specific ligand/catalyst systems | Rhodium-catalyzed enantioselective silylation of cyclopropyl (B3062369) C-H bonds nih.gov |
Exploration of C-H Functionalization Strategies on the Pyridine and Cyclopropane Rings
Direct C-H functionalization is a powerful tool in modern organic synthesis, offering atom-economical routes to novel analogues without the need for pre-functionalized starting materials. Both the pyridine ring and the cyclopropane ring of this compound possess C-H bonds that are ripe for exploration.
Pyridine Ring Functionalization:
The pyridine ring offers several sites for C-H activation. The bromine atom at the C2 position and the cyclopropylamine (B47189) group at C3 direct functionalization to the C4, C5, and C6 positions.
Palladium-Catalyzed C-H Arylation/Alkylation: Palladium catalysis is a well-established method for the C-H functionalization of pyridines. rsc.orgnih.gov Future research could explore the direct coupling of various partners at the C4, C5, or C6 positions, leveraging the directing capabilities of the existing substituents. The 2-bromo substituent is particularly useful, as it can be retained for subsequent cross-coupling reactions or replaced.
Rhodium and Ruthenium Catalysis: Rhodium(III) and Ruthenium(II) catalysts are known to enable C-H functionalization reactions on pyridines, including amidation and annulation. nih.govresearchgate.netnih.gov Applying these methods could introduce new functional groups and build complex heterocyclic scaffolds from the this compound core.
Photoredox Catalysis: Light-mediated reactions offer mild conditions for radical functionalization. Photochemical methods could enable novel C4-alkylation or arylation of the pyridine ring through the generation of pyridinyl radical intermediates. acs.org
Cyclopropane Ring Functionalization:
The C-H bonds on the cyclopropane ring, while generally considered unreactive, can be activated using appropriate transition-metal catalysts.
Rhodium-Catalyzed C-H Silylation/Borylation: Research has shown that rhodium catalysts can achieve enantioselective silylation of cyclopropyl C-H bonds. nih.gov This would introduce a versatile silyl (B83357) handle for further synthetic transformations while simultaneously setting a stereocenter.
Palladium-Catalyzed C-H Arylation: While challenging, palladium-catalyzed arylation of cyclopropyl C-H bonds has been demonstrated, often using a directing group. The inherent amine functionality in this compound could potentially serve as a directing group for such transformations.
Table 2: Potential C-H Functionalization Sites and Methods
| Ring System | Target Position | Potential Method | Catalyst System (Example) | Expected Product Class |
|---|---|---|---|---|
| Pyridine | C4/C6 | Radical Alkylation | Photoredox/Dithiophosphoric Acid | C4/C6-alkylated pyridines acs.org |
| Pyridine | C5 | C-H Amidation | Rh(III) | C5-aminated pyridines nih.gov |
| Pyridine | C4/C5/C6 | C-H Arylation | Pd(II) | C-H arylated pyridines rsc.org |
| Cyclopropane | Methylene (B1212753) (CH2) | C-H Silylation | Rh/(S)-DTBM-SEGPHOS | Chiral cyclopropylsilanes nih.gov |
| Cyclopropane | Methylene (CH2) | C-H/C-C Activation | Rh(III) | α-alkoxylated γ-lactams acs.org |
Integration into Flow Chemistry and Automated Synthesis Methodologies
The transition from traditional batch synthesis to continuous flow and automated platforms offers significant advantages in terms of safety, scalability, and efficiency. rsc.org The synthesis and functionalization of this compound are well-suited for such technologies.
Flow Synthesis of the Core Structure: The individual steps to construct this compound could be translated into a continuous flow process. This would allow for better control over reaction parameters, reduce handling of potentially hazardous intermediates, and facilitate scaling of production. tue.nl Recent work has demonstrated the two-step continuous flow synthesis of related 1,1-cyclopropane aminoketones. youtube.com
Automated Library Generation: By integrating a flow reactor with automated liquid handling and purification systems, libraries of derivatives can be rapidly synthesized. youtube.comyoutube.com For example, the bromine atom at the C2 position is an ideal handle for a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). An automated platform could iteratively couple a diverse set of boronic acids or amines to the 2-position, generating a large array of analogues for screening in drug discovery or materials science. Similarly, the cyclopropylamine moiety could be functionalized in a flow setup.
Investigation of Applications in Advanced Materials Science
The unique electronic and structural features of this compound suggest its potential use in materials science, an area that remains completely unexplored.
Organic Electronics: Pyridine-containing molecules are widely used in organic electronics, particularly in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The electron-deficient nature of the pyridine ring makes it suitable for n-type semiconductor materials. qut.edu.au The 2-bromo substituent can be used to tune electronic properties or as a reactive site for polymerization. Future work could involve synthesizing oligomers or polymers incorporating the this compound unit and evaluating their charge transport properties.
Functional Polymers: The bifunctional nature of the molecule makes it an attractive monomer for step-growth polymerization. The amine group can react with acyl chlorides or isocyanates, while the bromopyridine moiety can undergo coupling reactions to form the polymer backbone. The rigid cyclopropane unit could impart unique thermal and mechanical properties to the resulting polymers. youtube.com
Exploration in Supramolecular Chemistry and Host-Guest Systems
Supramolecular chemistry involves the study of non-covalent interactions to form large, organized structures. nih.gov The pyridine and amine functionalities of this compound make it a promising candidate for designing novel host-guest systems and self-assembling materials.
Ligand for Metal-Organic Frameworks (MOFs): The pyridine nitrogen and the primary amine can act as bidentate or bridging ligands for metal ions, forming coordination polymers or MOFs. The bromine atom provides a site for post-synthetic modification of the framework.
Host-Guest Chemistry: The molecule itself could act as a guest, binding within the cavity of macrocyclic hosts like cyclodextrins, calixarenes, or cucurbiturils. thno.orgmdpi.com Such complexation could be used to modulate its solubility, reactivity, or delivery in biological systems.
Self-Assembly: Through hydrogen bonding (amine-amine or amine-pyridine N) and π-π stacking (pyridine rings), derivatives of this compound could be designed to self-assemble into higher-order structures like nanotubes, vesicles, or gels. Polyguanamine derivatives with multiple amine groups, for example, form highly organized layered structures through hydrogen bonding. nih.gov This could lead to new materials with applications in sensing, catalysis, or drug delivery.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
